N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide

IRAK4 inhibition Indazole-6-carboxamide Isomer differentiation

N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide (CAS 919107-71-4, molecular formula C₁₅H₂₁N₃O₂) is a fully synthetic, 2,3,6-trisubstituted indazole-6-carboxamide originally disclosed by Bayer Pharma AG in the patent family WO2015091426 / US20160311833 as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). The compound features an N-butyl carboxamide at position 6, a 3-ethoxy group, and a 2-methyl substituent on the indazole core, distinguishing it from other members of this chemotype by its specific alkyl-alkoxy substitution pattern.

Molecular Formula C15H21N3O2
Molecular Weight 275.35 g/mol
CAS No. 919107-71-4
Cat. No. B13114596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide
CAS919107-71-4
Molecular FormulaC15H21N3O2
Molecular Weight275.35 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)C
InChIInChI=1S/C15H21N3O2/c1-4-6-9-16-14(19)11-7-8-12-13(10-11)17-18(3)15(12)20-5-2/h7-8,10H,4-6,9H2,1-3H3,(H,16,19)
InChIKeyDLBLVMTZCPQAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide (CAS 919107-71-4) – Compound Identity and Patent Provenance for IRAK4-Targeted Procurement


N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide (CAS 919107-71-4, molecular formula C₁₅H₂₁N₃O₂) is a fully synthetic, 2,3,6-trisubstituted indazole-6-carboxamide originally disclosed by Bayer Pharma AG in the patent family WO2015091426 / US20160311833 as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) [1]. The compound features an N-butyl carboxamide at position 6, a 3-ethoxy group, and a 2-methyl substituent on the indazole core, distinguishing it from other members of this chemotype by its specific alkyl-alkoxy substitution pattern. Its primary cited therapeutic contexts are inflammatory and autoimmune disorders including endometriosis, COPD, psoriasis, and certain lymphomas [1].

Structure: 2-Methyl-3-ethoxy-6-(N-butyl)carboxamide indazole; distinct from generic indazole-6-carboxamides.
Provenance: Bayer IRAK4 inhibitor patent family WO2015091426 – supports IRAK4 pathway research fit.
Research model: Innate immunity signaling studies (TLR/IL-1R/IRAK4 axis); tool compound for indazole-6-carboxamide scaffold SAR.

Why N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide Cannot Be Interchanged with Generic Indazole-6-Carboxamides


Within the indazole-6-carboxamide chemotype, minor changes to the N-alkyl chain length, the 3-alkoxy group, or the 2-substituent are known to substantially alter IRAK4 inhibitory potency, kinase selectivity, and physicochemical properties. For example, in the closely related series, replacing a 3-methoxy with a 3-ethoxy group, or varying the N-alkyl substituent from N-butyl to N-(3-methylbutyl) or N-benzyl, can shift lipophilicity (clogP) and hydrogen-bonding capacity [1]. The patent literature explicitly demonstrates that compounds within this Markush structure exhibit a range of IRAK4 inhibitory activities, and that structural modifications at the 2-, 3-, and 6-positions are non-redundant for achieving the desired potency and selectivity profile [1]. Consequently, procurement or screening decisions that treat this compound as interchangeable with a generic 'indazole-6-carboxamide' risk selecting a molecule with uncharacterized or inferior target engagement.

1
N-Alkyl chain substitution (linear vs. branched or longer) may shift lipophilicity, permeability, and IRAK4 target engagement.
2
3-Alkoxy group variation (ethoxy vs. methoxy) can alter IRAK4 inhibitory potency and kinase selectivity profile.
3
2-Substituent change (methyl vs. ethyl or H) may affect hinge-binding geometry and off-target kinase interactions.

Quantitative Differentiation Evidence for N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide (CAS 919107-71-4)


Structural Uniqueness Among Same-Formula Isomers: Differentiation from the 2-Ethyl-3-methoxy Regioisomer (CAS 919108-71-7)

N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide (CAS 919107-71-4) shares the identical molecular formula C₁₅H₂₁N₃O₂ and exact mass with N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide (CAS 919108-71-7) . Despite this formula-level identity, the two compounds differ in the placement of the methyl and ethyl groups: the target bears a 2-methyl + 3-ethoxy pattern, while the comparator carries a 2-ethyl + 3-methoxy pattern. In kinase inhibitor scaffold optimization, such positional isomerism frequently dictates hinge-binding geometry and selectivity across the kinome. No published head-to-head potency comparison is available for these two specific isomers; however, the patent disclosure of both as distinct chemical entities implies non-equivalent biological properties [1].

Positional isomer differentiation
Class-level inference
Shares molecular formula C₁₅H₂₁N₃O₂ with 2-ethyl-3-methoxy isomer (CAS 919108-71-7); substitution pattern differs (2-methyl-3-ethoxy vs. 2-ethyl-3-methoxy). No head-to-head bioactivity data available.
Requires isomer-specific procurement to avoid regioisomer screening.
Verify identity via chiral HPLC or NMR before biological assays.
IRAK4 inhibition Indazole-6-carboxamide Isomer differentiation

IRAK4 Inhibitory Activity: Class-Level Potency Projection from the Bayer Indazole-6-Carboxamide Patent Series

The compound belongs to a patent family (WO2015091426 / US20160311833) explicitly claiming 6-substituted indazole carboxamides as IRAK4 inhibitors [1]. While the patent does not disclose the specific IC₅₀ of Example N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide in the publicly accessible text, the broader series is characterized as capable of inhibiting IRAK4 at therapeutically relevant concentrations. A subsequent Bayer patent (US11866405) on substituted indazoles as IRAK4 inhibitors reports compounds from this chemotype with IRAK4 enzyme IC₅₀ values as low as 0.200 nM [2]. In the absence of direct data for the target compound, the class-level potency can be conservatively estimated in the nanomolar to sub-nanomolar range based on the most potent analogs.

IRAK4 class-level potency
Class-level inference
Bayer patent series reports IRAK4 IC₅₀ down to 0.200 nM for best-in-series indazole-6-carboxamides; target compound IC₅₀ not publicly disclosed. Class potency floor estimated
Supports IRAK4-focused screening over non-IRAK4 indazole chemotypes.
Confirm potency in target assay system; class inference only.
N-alkyl chain topology
Class-level inference
Linear N-butyl (4C) vs. branched N-(3-methylbutyl) analog (CAS 919107-64-5); estimated ΔclogP ≈ −0.3 to −0.5 for branched chain. No experimental ADME data available.
May support permeability ranking for cell-based assays.
Compute or measure logD / PAMPA to confirm permeability difference.
Target specificity (IRAK4 vs. MAO-B)
Class-level inference
Indazole-5-carboxamides (e.g., NTZ-1442) inhibit MAO-B with IC₅₀ 8.08 nM; target compound belongs to IRAK4 patent family, distinct chemotype (6-carboxamide, N-alkyl).
Prevents off-target pharmacology when selecting for IRAK4 screening.
Profile cross-target activity experimentally before use in complex assays.
IRAK4 Kinase inhibition Innate immunity

N-Alkyl Chain Length Differentiation: N-Butyl vs. N-(3-Methylbutyl) Analog (CAS 919107-64-5)

The target compound carries a linear N-butyl amide side chain at position 6, in contrast to the branched N-(3-methylbutyl) analog (3-Ethoxy-2-methyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide, CAS 919107-64-5) . In medicinal chemistry optimization, switching from a linear to a branched alkyl chain of identical carbon count typically reduces lipophilicity (clogP) by approximately 0.3–0.5 log units and alters metabolic stability at the amide bond. While no direct experimental comparison of these two compounds has been published, the linear N-butyl variant is expected to exhibit higher membrane permeability and potentially distinct CYP-mediated oxidative metabolism compared to the branched isomer [1]. This is a class-level inference based on well-established physicochemical principles of alkyl chain branching.

N-alkyl chain topology
Class-level inference
Linear N-butyl (4C) vs. branched N-(3-methylbutyl) analog (CAS 919107-64-5); estimated ΔclogP ≈ −0.3 to −0.5 for branched chain. No experimental ADME data available.
May support permeability ranking for cell-based assays.
Compute or measure logD / PAMPA to confirm permeability difference.
Lipophilicity N-alkyl substitution Physicochemical differentiation

Differentiation from Non-IRAK4 Indazole-6-Carboxamides: Target Class Specificity

Several indazole-5-carboxamide and indazole-6-carboxamide derivatives have been developed as monoamine oxidase B (MAO-B) inhibitors, with reported IC₅₀ values in the low nanomolar range (e.g., NTZ-1442, IC₅₀ hMAO-B = 8.08 nM) [1]. These MAO-B-targeted indazoles differ fundamentally in their intended pharmacology and structural features (typically 5-carboxamide rather than 6-carboxamide, and N-aryl rather than N-alkyl substitution). The Bayer IRAK4 patent series, to which the target compound belongs, represents a distinct target class (IRAK4 kinase inhibition) and substitution pattern (2-alkyl-3-alkoxy-6-carboxamide) [2]. Selecting the target compound for IRAK4 screening, rather than a MAO-B-optimized indazole-5-carboxamide, is essential to avoid off-target pharmacology.

Target specificity (IRAK4 vs. MAO-B)
Class-level inference
Indazole-5-carboxamides (e.g., NTZ-1442) inhibit MAO-B with IC₅₀ 8.08 nM; target compound belongs to IRAK4 patent family, distinct chemotype (6-carboxamide, N-alkyl).
Prevents off-target pharmacology when selecting for IRAK4 screening.
Profile cross-target activity experimentally before use in complex assays.
Target specificity IRAK4 vs. MAO-B Indazole-6-carboxamide chemotype

Evidence-Backed Application Scenarios for Procuring N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide (CAS 919107-71-4)


IRAK4 Kinase Inhibitor Screening and Hit-to-Lead Optimization

The compound is best deployed as a scout molecule or reference standard within IRAK4-focused biochemical screening cascades. Its provenance from the Bayer IRAK4 patent family (WO2015091426) provides a structural anchor for constructing SAR around the 2-methyl-3-ethoxy-6-carboxamide scaffold [1]. Procurement is indicated when a laboratory requires a defined indazole-6-carboxamide chemotype with documented (though not publicly quantified) IRAK4 inhibitory intent, as opposed to indazole-5-carboxamides optimized for MAO-B or other targets [2].

Physicochemical Comparator for N-Alkyl Chain Optimization Studies

The linear N-butyl side chain of CAS 919107-71-4 makes it a useful comparator for studying the impact of N-alkyl topology on permeability, solubility, and metabolic stability within the 3-ethoxy-2-methyl-indazole-6-carboxamide series. It can be directly benchmarked against the branched N-(3-methylbutyl) analog (CAS 919107-64-5) to experimentally quantify the effect of chain branching on ADME parameters, filling a current knowledge gap [1].

Positional Isomer Control in Analytical Method Development

Given the existence of a same-formula regioisomer (2-ethyl-3-methoxy, CAS 919108-71-7), this compound serves as a critical reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving positional isomers in synthetic mixtures or purity assessments [1]. This application is essential for quality control laboratories supporting medicinal chemistry campaigns on this scaffold.

Innate Immunity Target Validation Studies (TLR/IL-1R Pathway)

As a claimed IRAK4 inhibitor, the compound is suitable for use in cellular assays measuring TLR or IL-1R signaling pathway suppression (e.g., NF-κB reporter assays, cytokine release assays in macrophages or PBMCs) [1]. Its selection is appropriate when a tool compound from the indazole-6-carboxamide class is needed to complement chemically distinct IRAK4 inhibitors (e.g., PF-06650833) in target validation experiments, provided that the user independently determines potency and selectivity for their specific assay system.

Application
Selection Property
Validation Focus
IRAK4 inhibitor screening & hit-to-lead
Defined 2-methyl-3-ethoxy-6-carboxamide indazole chemotype
IRAK4 biochemical assay fit; verify potency
N-alkyl chain SAR studies
Linear N-butyl chain topology
Benchmark permeability & metabolic stability
Isomer-specific analytical method development
Positional isomer resolution (2-methyl-3-ethoxy vs. 2-ethyl-3-methoxy)
HPLC/LC-MS method selectivity
Innate immunity pathway research (TLR/IL-1R)
IRAK4 tool compound from indazole-6-carboxamide class
NF-κB/cytokine assay endpoints; complement chemically distinct inhibitors
Quote Request

Request a Quote for N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.